

An In-depth Technical Guide to (2-Iodophenyl)methanamine (CAS 39959-51-8)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Iodophenyl)methanamine

Cat. No.: B151185

[Get Quote](#)

This technical guide provides a comprehensive overview of **(2-Iodophenyl)methanamine**, a crucial building block in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, safety and handling protocols, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Structural Data

(2-Iodophenyl)methanamine, also known as 2-iodobenzylamine, is a substituted aromatic amine. Its structure features a reactive carbon-iodine bond ortho to an aminomethyl group, making it a versatile precursor for a variety of coupling and cyclization reactions.

Property	Value	Reference
CAS Number	39959-51-8	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₈ IN	[1] [2] [5]
Molecular Weight	233.05 g/mol	[1] [4] [5] [6] [7]
IUPAC Name	(2-iodophenyl)methanamine	[4] [7]
Synonyms	2-iodobenzylamine, o-iodobenzylamine	[4] [6]
Appearance	Light yellow to brown liquid	[6]
Melting Point	63-65 °C	[6]
Boiling Point	270.0±15.0 °C (Predicted)	[6]
Density	1.772±0.06 g/cm ³ (Predicted)	[6]
Topological Polar Surface Area	26.02 Å ²	[1] [7]
XLogP3	1.7	[4]
InChI Key	RHQNNLRITZIWGM-UHFFFAOYSA-N	[1] [4]
SMILES	NCC1=CC=CC=C1I	[1] [2] [5]

Safety and Handling

(2-Iodophenyl)methanamine is classified as a corrosive substance that requires careful handling in a laboratory setting.[\[4\]](#) Adherence to established safety protocols is essential to minimize risk.

Hazard Information	Details	Reference
GHS Pictogram	[1][2]	
Signal Word	Danger	[1][4]
Hazard Statement	H314: Causes severe skin burns and eye damage	[1][4]
Precautionary Statements	P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P405, P501	[1][4]
Storage	Keep in a dark place under an inert atmosphere, 2-8°C	[2]

Always consult the full Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood.[1]

Synthesis and Experimental Protocols

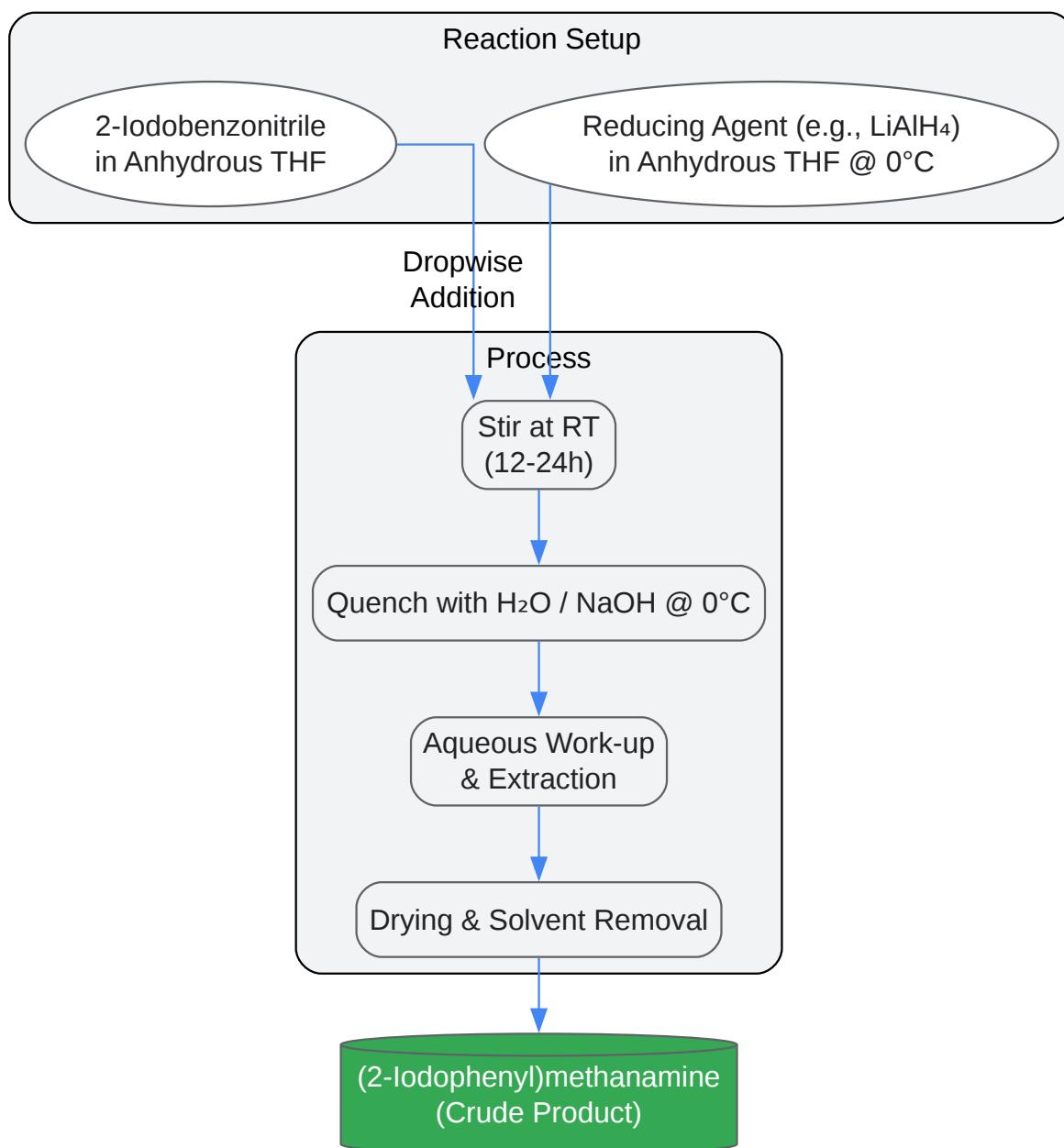
The primary route to **(2-Iodophenyl)methanamine** involves the reduction of the corresponding nitrile, 2-iodobenzonitrile. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. Below is a representative protocol using a metal hydride.

Experimental Protocol: Reduction of 2-Iodobenzonitrile

This protocol is adapted from established methods for the reduction of substituted benzonitriles to benzylamines.

Materials:

- 2-Iodobenzonitrile


- Lithium Aluminum Hydride (LiAlH_4) or Sodium Borohydride (NaBH_4) / Indium(III) chloride (InCl_3)
- Anhydrous Tetrahydrofuran (THF)
- 1M Hydrochloric Acid (HCl)
- 1M Sodium Hydroxide (NaOH)
- Diethyl ether or Ethyl acetate
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the reducing agent (e.g., LiAlH_4 , 1.5 eq) and suspend it in anhydrous THF. Cool the mixture to 0 °C using an ice bath.
- Addition of Starting Material: Dissolve 2-iodobenzonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred suspension of the reducing agent, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
- Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1M NaOH solution.
- Work-up and Extraction: Filter the resulting mixture through a pad of Celite® to remove inorganic salts. Transfer the filtrate to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 . Filter the drying agent and concentrate the solvent under reduced pressure using a rotary

evaporator to yield the crude **(2-Iodophenyl)methanamine**.

- Further Purification (Optional): The crude product can be further purified by vacuum distillation or by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Synthetic workflow for **(2-Iodophenyl)methanamine**.

Spectroscopic Characterization

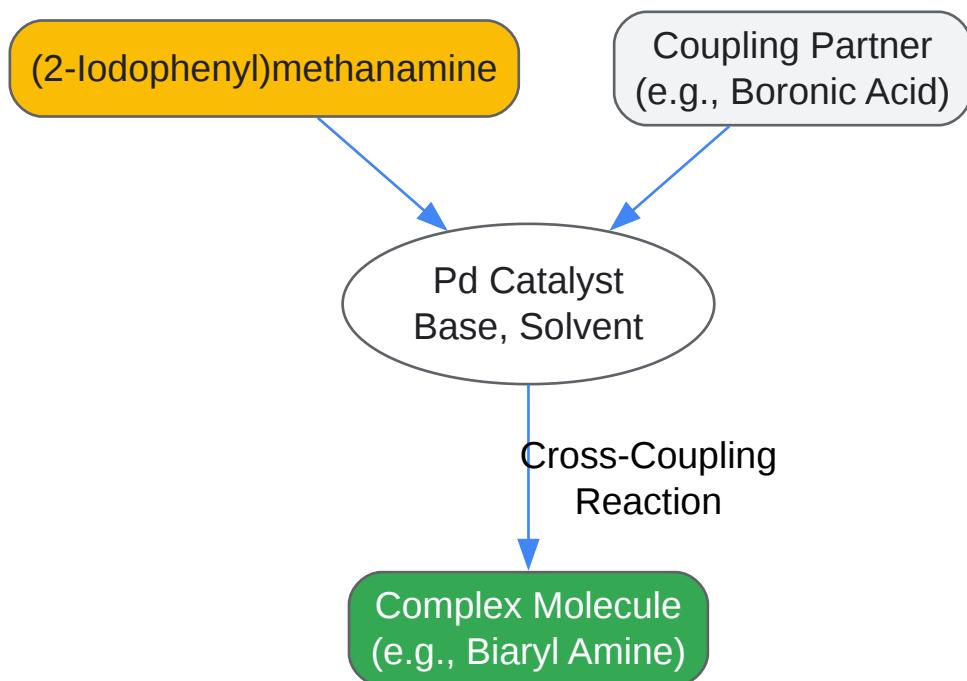
Structural confirmation and purity assessment of **(2-Iodophenyl)methanamine** are typically performed using standard spectroscopic techniques.

General Protocol: Sample Preparation

- Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. Acquire ^1H and ^{13}C NMR spectra.
- Infrared (IR) Spectroscopy: A thin film of the liquid sample can be analyzed between two KBr plates using an FT-IR spectrometer.
- Mass Spectrometry (MS): Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as GC-MS or ESI-MS to confirm the molecular weight.

Expected Spectroscopic Data

- ^1H NMR: The spectrum is expected to show signals for the aromatic protons (in the range of ~7.0-7.8 ppm), a singlet for the benzylic CH_2 protons (~3.8-4.0 ppm), and a broad singlet for the NH_2 protons (~1.5-2.5 ppm), which may exchange with D_2O .
- ^{13}C NMR: The spectrum will display six distinct signals for the aromatic carbons, with the carbon bearing the iodine atom (C-I) appearing at a characteristic upfield shift (~95-100 ppm) due to the heavy atom effect. A signal for the benzylic carbon (CH_2) will also be present (~45-50 ppm).
- IR Spectroscopy: Key absorption bands would include N-H stretching of the primary amine (two bands, ~3300-3400 cm^{-1}), C-H stretching of the aromatic ring (~3000-3100 cm^{-1}), and C-N stretching (~1000-1200 cm^{-1}).

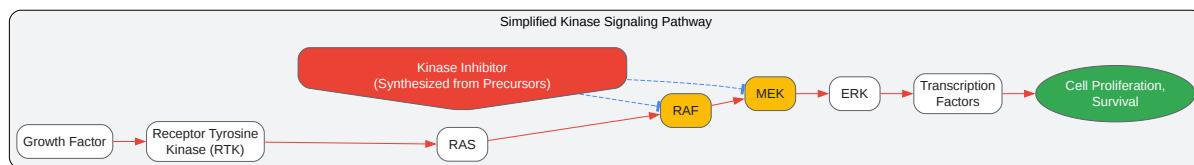

- Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M^+) at $m/z = 233$. A characteristic isotopic pattern may be observed due to the presence of iodine.

Applications in Drug Development

The primary utility of **(2-Iodophenyl)methanamine** in drug discovery stems from the versatile reactivity of its carbon-iodine bond. This functional group is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the complex molecular scaffolds of modern therapeutics.

Role as a Synthetic Intermediate

(2-Iodophenyl)methanamine is a valuable precursor for synthesizing a wide range of heterocyclic compounds and biaryl structures. The ortho-disposed amine and iodo-substituents allow for tandem or sequential reactions to build complex ring systems. Its use is particularly prevalent in the synthesis of kinase inhibitors, where the strategic introduction of specific aryl or heteroaryl groups is essential for achieving high potency and selectivity.



[Click to download full resolution via product page](#)

General scheme for cross-coupling applications.

Target: Kinase Signaling Pathways

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.^[4] Kinase inhibitors have emerged as a major class of targeted therapies. The synthesis of these inhibitors often relies on building blocks like **(2-Iodophenyl)methanamine** to construct molecules that can bind selectively to the ATP-binding pocket of a target kinase. For example, precursors containing the iodophenyl moiety are used to build inhibitors targeting key nodes in oncogenic signaling cascades like the RAF/MEK/ERK (MAPK) pathway.

[Click to download full resolution via product page](#)

Targeting kinase pathways with synthesized inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. minio.scielo.br [minio.scielo.br]
- 3. N-(2-iodophenyl)methanesulfonamide | 116547-92-3 | Benchchem [benchchem.com]

- 4. Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (2-iodophenyl)methanamine | C7H8IN | CID 3016348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-iodophenyl)methanamine (CAS 39959-51-8)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151185#2-iodophenyl-methanamine-cas-number-39959-51-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com